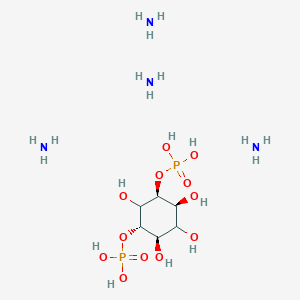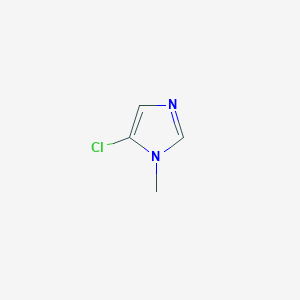
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a chemical compound that is commonly used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is often used as a reference standard in pharmacological studies.
Wirkmechanismus
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a selective serotonin reuptake inhibitor (2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride). It works by blocking the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By increasing the levels of serotonin in the brain, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can help to alleviate symptoms of depression and anxiety.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride are primarily related to its effects on the serotonin system. By blocking the reuptake of serotonin, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can increase the levels of serotonin in the brain, which can help to alleviate symptoms of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a well-established reference standard for the study of the serotonin system. This means that it can be used as a benchmark for the development of new antidepressant drugs and other compounds that target the serotonin system. However, one of the limitations of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the serotonin system.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of the role of the serotonin system in the regulation of other physiological processes, such as appetite, sleep, and pain. Additionally, there is a need for further research into the biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride and other compounds that target the serotonin system.
Synthesemethoden
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with chloroacetyl chloride in the presence of a base, followed by reaction with N-methylethanolamine and hydrochloric acid. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is commonly used in scientific research as a reference standard for the development of new antidepressant drugs. It is also used in the study of the serotonin system and its role in the regulation of mood, anxiety, and other physiological processes.
Eigenschaften
CAS-Nummer |
100447-57-2 |
|---|---|
Produktname |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride |
Molekularformel |
C12H17Cl2NO2 |
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-14(7-6-13)8-10-9-15-11-4-2-3-5-12(11)16-10;/h2-5,10H,6-9H2,1H3;1H |
InChI-Schlüssel |
LVRFYDCLCPKDSV-UHFFFAOYSA-N |
SMILES |
CN(CCCl)CC1COC2=CC=CC=C2O1.Cl |
Kanonische SMILES |
C[NH+](CCCl)CC1COC2=CC=CC=C2O1.[Cl-] |
Synonyme |
1,4-BENZODIOXAN, 2-((N-2-CHLOROETHYL-N-METHYL)AMINO)METHYL-, HYDROCHLO RIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)
